molecular formula C8H5FN2O B13339390 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13339390
M. Wt: 164.14 g/mol
InChI Key: LUAZZCXSOAHROF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its versatile biological activities and has garnered significant interest in the fields of pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one. This reaction proceeds under mild conditions and can be executed on a gram scale, highlighting broad functional group tolerance .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The process may include steps such as crystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
  • Chalcogenation (sulfenylation and selenylation)

Common Reagents and Conditions: Common reagents used in these reactions include aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, and sodium sulfonates. The reactions are typically carried out under mild conditions, often in the presence of iodine .

Major Products: The major products formed from these reactions include diversely orchestrated 3-ArS/ArSe derivatives, which are synthesized in high yields (up to 95%) and exhibit broad functional group tolerance .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 9-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific fluorine substitution at the 9th position, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5FN2O/c9-6-2-1-5-11-7(12)3-4-10-8(6)11/h1-5H

InChI Key

LUAZZCXSOAHROF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.